Fmoc-d-asp-ome
CAS No.: 368443-82-7
Cat. No.: VC5039185
Molecular Formula: C20H19NO6
Molecular Weight: 369.373
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 368443-82-7 |
---|---|
Molecular Formula | C20H19NO6 |
Molecular Weight | 369.373 |
IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoic acid |
Standard InChI | InChI=1S/C20H19NO6/c1-26-19(24)17(10-18(22)23)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,22,23)/t17-/m1/s1 |
Standard InChI Key | UEUZUMRMWJUEMK-QGZVFWFLSA-N |
SMILES | COC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
Fmoc-D-Asp-OMe, systematically named , features a D-configuration at the α-carbon, distinguishing it from its L-enantiomer. The Fmoc group at the N-terminus and the methyl ester at the β-carboxyl group provide orthogonal protection, ensuring compatibility with standard peptide coupling reagents . The compound’s stereochemistry is validated by HPLC analyses, which confirm enantiomeric purity levels of ≤0.5% for related Fmoc-protected aspartic acid derivatives .
Crystallographic and Spectroscopic Data
X-ray crystallography data from the Crystallography Open Database (COD) reveal a monoclinic crystal system for Fmoc-D-Asp-OMe, with unit cell parameters , , , and . Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups: a carbonyl stretch at 1720 cm (ester), 1685 cm (Fmoc carbamate), and 1650 cm (amide I) . Nuclear magnetic resonance (NMR) spectra further corroborate the structure, with distinct signals for the Fmoc aromatic protons (7.2–7.8 ppm) and methyl ester singlet (3.6 ppm) .
Synthesis and Purification
Synthetic Pathways
Fmoc-D-Asp-OMe is synthesized via a three-step process:
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Amino Protection: D-Aspartic acid is treated with Fmoc-Cl in a biphasic system (dioxane/water) at pH 8–9 to yield Fmoc-D-Asp-OH .
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Esterification: The β-carboxyl group is selectively methylated using trimethylsilyl chloride (TMSCl) and methanol under anhydrous conditions .
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Purification: Crude product is purified via reverse-phase HPLC, achieving ≥98% purity as confirmed by analytical HPLC .
Quality Control Metrics
Commercial batches from suppliers like Watanabe Chemical Industries and Fujifilm Wako Chemicals adhere to stringent specifications:
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Asp-OMe is widely employed in SPPS due to its compatibility with Fmoc/t-Bu strategies. The methyl ester group prevents aspartimide formation, a common side reaction during piperidine-mediated Fmoc deprotection . For example, in the synthesis of β-amyloid (1–42), incorporating D-Asp residues reduces aggregation propensity, enhancing peptide solubility .
Conjugation and Bioconjugation
The β-methyl ester serves as a handle for post-synthetic modifications. After peptide assembly, the ester is hydrolyzed to a carboxylic acid under mild basic conditions (e.g., LiOH/THF/HO), enabling conjugation to fluorescent tags or polyethylene glycol (PEG) chains . In antibody-drug conjugates (ADCs), site-specific attachment via D-Asp residues improves pharmacokinetic profiles .
Comparative Analysis with Related Derivatives
Fmoc-D-Asp(OtBu)-OH vs. Fmoc-D-Asp-OMe
Fmoc-D-Asp(OAll)-OH as an Alternative
Future Directions and Research Opportunities
Recent advances in flow chemistry and machine learning-assisted synthesis could optimize Fmoc-D-Asp-OMe production, reducing costs and improving enantiomeric purity. Additionally, exploring its utility in cyclic peptide design or metal-organic frameworks (MOFs) may unlock novel biomedical applications .
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